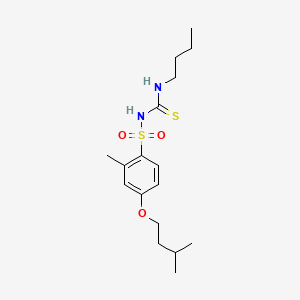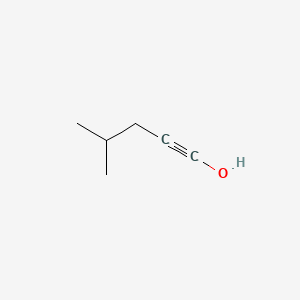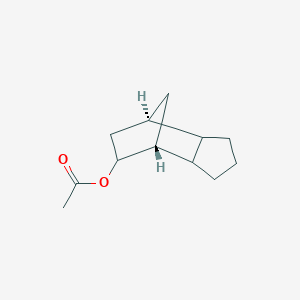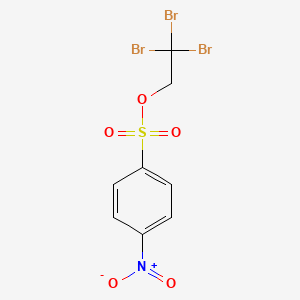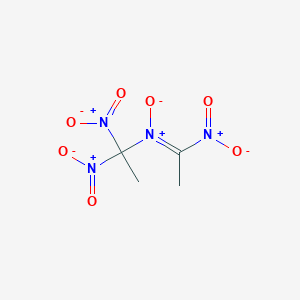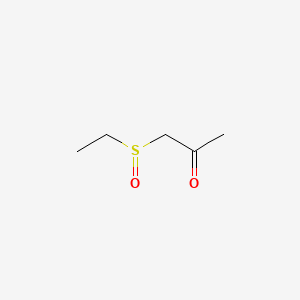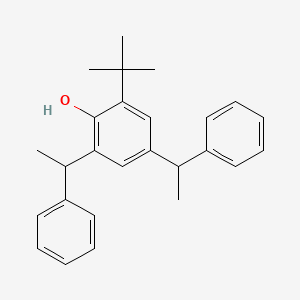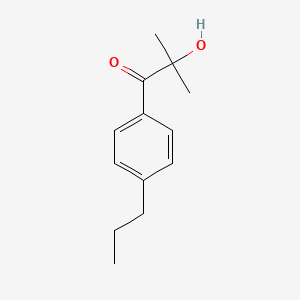
1-Propanone, 2-hydroxy-2-methyl-1-(4-propylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-4’-propylpropiophenone is an organic compound with the molecular formula C13H18O2. It is a colorless to pale yellow liquid known for its photophysical and photochemical properties. This compound is utilized in various applications, particularly in the fields of UV spectroscopy, photopolymerization, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-4’-propylpropiophenone typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with appropriate reagents. One common method includes the use of KBr in water, followed by the addition of TEMPO and sodium hypochlorite solution under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methyl-4’-propylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-methyl-4’-propylpropiophenone has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in fluorescence spectroscopy for detecting and measuring biological samples.
Medicine: Its role in photopolymerization is valuable in dental materials and medical adhesives.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-4’-propylpropiophenone involves its photophysical and photochemical properties. Upon exposure to UV light, the compound undergoes a Norrish type I reaction, resulting in the cleavage of the adjacent carbon-oxygen bond and the formation of a highly reactive ketyl radical and a carbonyl compound . These radicals can initiate or catalyze various chemical reactions, including polymerization processes.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: Shares similar photophysical properties and applications in UV-curable systems.
4-Hydroxy-4-methyl-2-pentanone: Another compound with photoinitiator properties used in polymerization reactions.
Uniqueness: 2-Hydroxy-2-methyl-4’-propylpropiophenone is unique due to its specific molecular structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various industrial applications, particularly in UV-curable systems, sets it apart from other similar compounds .
Properties
CAS No. |
68400-52-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-4-5-10-6-8-11(9-7-10)12(14)13(2,3)15/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
VOGSBOVWPQXXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


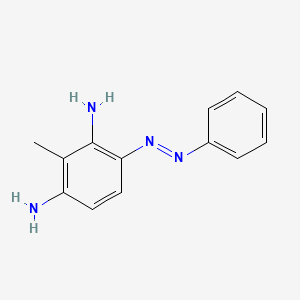

![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)

![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
